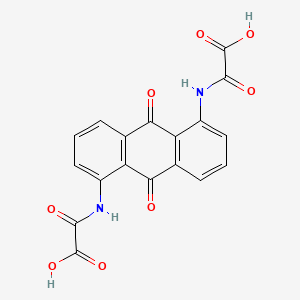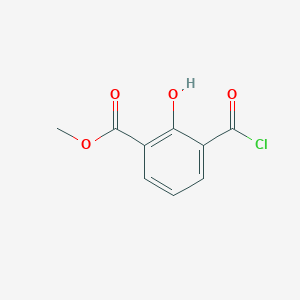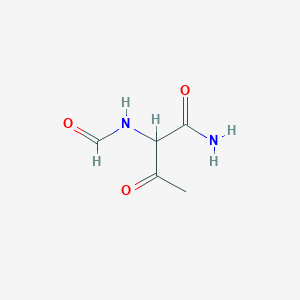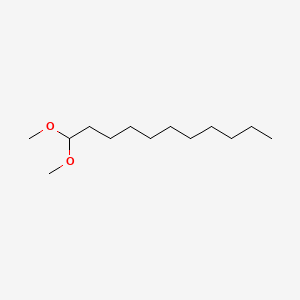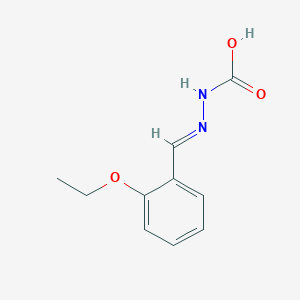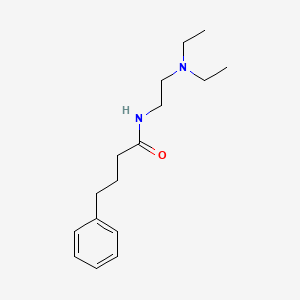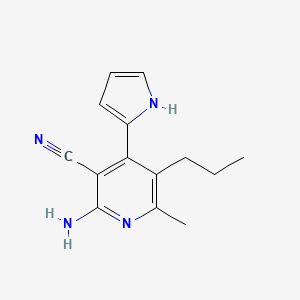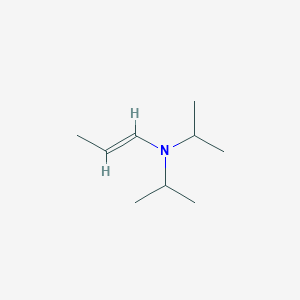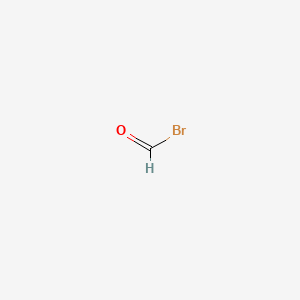![molecular formula C20H24N4O3S B13796003 2-[2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl]sulfanyl-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one](/img/structure/B13796003.png)
2-[2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl]sulfanyl-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl]sulfanyl-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound is notable for its potential therapeutic applications, particularly in targeting alpha1-adrenergic receptors, which are involved in numerous physiological processes.
Métodos De Preparación
The synthesis of 2-[2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl]sulfanyl-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one involves multiple steps. The synthetic route typically starts with the preparation of the piperazine derivative, followed by the introduction of the methoxyphenyl group. The final steps involve the formation of the tetrahydrocyclopenta[d]pyrimidin-4-one ring system and the incorporation of the sulfanyl group. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity .
Análisis De Reacciones Químicas
This compound undergoes various chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized under specific conditions, leading to the formation of corresponding phenolic derivatives.
Reduction: The carbonyl group in the piperazine moiety can be reduced to form alcohol derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Investigated for its interactions with biological macromolecules and its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential, particularly as an alpha1-adrenergic receptor antagonist, which could be beneficial in treating conditions like hypertension and benign prostatic hyperplasia.
Mecanismo De Acción
The compound exerts its effects primarily through its interaction with alpha1-adrenergic receptors. By binding to these receptors, it can modulate various physiological responses, such as vasoconstriction and smooth muscle contraction. The molecular targets include the alpha1A-, alpha1B-, and alpha1D-adrenergic receptor subtypes. The pathways involved often include the activation or inhibition of G-protein-coupled receptor signaling cascades .
Comparación Con Compuestos Similares
Similar compounds include other arylpiperazine derivatives like trazodone, naftopidil, and urapidil. These compounds also target alpha1-adrenergic receptors but differ in their chemical structure and pharmacokinetic profiles. The uniqueness of 2-[2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl]sulfanyl-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one lies in its specific structural features, such as the tetrahydrocyclopenta[d]pyrimidin-4-one ring system and the sulfanyl group, which contribute to its distinct binding affinity and selectivity .
Propiedades
Fórmula molecular |
C20H24N4O3S |
|---|---|
Peso molecular |
400.5 g/mol |
Nombre IUPAC |
2-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]sulfanyl-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one |
InChI |
InChI=1S/C20H24N4O3S/c1-27-15-7-5-14(6-8-15)23-9-11-24(12-10-23)18(25)13-28-20-21-17-4-2-3-16(17)19(26)22-20/h5-8H,2-4,9-13H2,1H3,(H,21,22,26) |
Clave InChI |
UVNYIUMIQNIFPL-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CSC3=NC4=C(CCC4)C(=O)N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-[Bis[4-(diethylamino)phenyl]methyl]phenyl]-diethylazanium](/img/structure/B13795921.png)
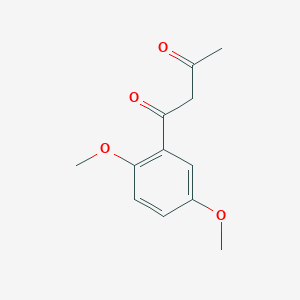
![2-Naphthalenecarboxamide, 3-hydroxy-4-[(4-methoxy-2-nitrophenyl)azo]-N-(3-nitrophenyl)-](/img/structure/B13795935.png)
